8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC17211497
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine -](/images/structure/VC17211497.png)
Specification
Molecular Formula | C7H6ClN3 |
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Molecular Weight | 167.59 g/mol |
IUPAC Name | 8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C7H6ClN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3 |
Standard InChI Key | FQQMARHXKPJDPJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2C(=NC=N2)C(=C1)Cl |
Introduction
Structural and Chemical Identity
8-Chloro-6-methyl- triazolo[1,5-a]pyridine belongs to the 1,2,4-triazolo[1,5-a]pyridine family, a bicyclic system comprising a triazole ring fused to a pyridine moiety. The chloro group at position 8 and methyl group at position 6 introduce steric and electronic modifications that significantly influence reactivity and intermolecular interactions.
Molecular Architecture
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Core structure: Fused triazole (positions 1–3) and pyridine (positions 4–8) rings.
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Substituents:
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Chlorine at position 8 (pyridine ring)
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Methyl group at position 6 (pyridine ring)
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Physicochemical Properties
While detailed experimental data for this specific derivative remains limited in public databases, analogous triazolopyridines exhibit:
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Molecular Weight: ~195–210 g/mol (estimated)
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Solubility: Moderate polarity, soluble in DMSO, DMF, and chlorinated solvents
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Thermal Stability: Decomposition temperatures >200°C (based on related compounds)
Synthetic Methodologies
Recent breakthroughs in green chemistry have enabled efficient routes to triazolopyridines. A landmark study demonstrated a microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines using enaminonitriles and benzohydrazides .
Reaction Overview
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Reactants:
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Enaminonitrile derivative (1)
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Benzohydrazide (2)
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Conditions:
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Microwave irradiation (300–500 W)
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Solvent-free or minimal solvent
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Reaction time: 10–30 minutes
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Mechanism:
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Transamidation: Formation of intermediate acyl hydrazide
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Nucleophilic addition: Attack on nitrile group
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Cyclocondensation: Triazole ring formation
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Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
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Microwave Power | 400–450 W | Maximizes cyclization efficiency |
Reaction Time | 15–20 min | Balances conversion vs. decomposition |
Molar Ratio (1:2) | 1:1.2 | Ensures complete hydrazide consumption |
This method achieves yields of 75–92% for analogous triazolopyridines, with the chloro and methyl groups introduced via appropriately substituted starting materials .
Chemical Reactivity and Functionalization
The electron-deficient triazolopyridine core enables diverse transformations, particularly at the chloro and methyl positions.
Key Reaction Pathways
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Nucleophilic Aromatic Substitution
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Chloro group replacement with amines, alkoxides, or thiols
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Example: Reaction with piperazine yields diamino derivatives
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Cross-Coupling Reactions
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Suzuki-Miyaura coupling at position 8 (if bromo analog)
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Negishi coupling for alkyl chain extensions
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Oxidation/Reduction
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Methyl group oxidation to carboxylic acid
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Triazole ring reduction (rare, requires harsh conditions)
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Industrial and Research Applications
Application Sector | Use Case | Current Status |
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Pharmaceutical | Kinase inhibitor scaffolds | Preclinical studies |
Agrochemistry | Herbicide intermediates | Patent-protected |
Material Science | Ligands for luminescent complexes | Proof-of-concept |
Challenges and Future Directions
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Synthetic Scalability
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Transitioning microwave batches to continuous flow systems
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Reducing energy consumption while maintaining yield
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ADME Optimization
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Addressing low aqueous solubility through prodrug strategies
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Improving metabolic stability via fluorine substitution
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Target Validation
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CRISPR screening to identify novel biological targets
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PROTAC conjugation for targeted protein degradation
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